N-(4-Piperidinyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride
Overview
Description
“N-(4-Piperidinyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride” is a chemical compound with the molecular formula C11H21ClN2O2 . It has a molecular weight of 248.76 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring attached to a tetrahydro-2H-pyran ring via a carboxamide group . The hydrochloride indicates the presence of a chloride ion, which may be involved in forming a salt with the compound .Scientific Research Applications
“N-(4-Piperidinyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride” is a chemical compound with the molecular formula C11H21ClN2O2 . It’s commonly used in various scientific experiments.
Organic Synthesis Intermediate
This compound can serve as an intermediate in organic synthesis . In this context, it could be used in the creation of a wide variety of other compounds, depending on the specific reactions involved.
Pharmaceutical Synthesis
It can also be used as an intermediate in pharmaceutical synthesis . This could involve its use in the development of new drugs or the improvement of existing drug formulations.
Laboratory Research
This compound is often used in various scientific experiments . The specific nature of these experiments can vary widely, depending on the research goals.
Chemical Industry
It could potentially be used in the chemical industry for the synthesis of other chemicals .
Analytical Chemistry
It might be used in analytical chemistry for various purposes .
Chemical Synthesis
This compound could be used in the synthesis of other chemicals . The specifics would depend on the reactions involved and the desired end product.
Material Science
It could potentially be used in material science research, although the specifics are not clear .
Environmental Science
There might be applications in environmental science, such as in studies of chemical degradation or environmental persistence .
Biochemistry
It could potentially be used in biochemical research, such as in studies of enzyme function or protein structure .
Molecular Biology
There might be applications in molecular biology, such as in studies of gene function or cellular processes .
Pharmacology
It could potentially be used in pharmacological research, such as in studies of drug action or toxicity .
properties
IUPAC Name |
N-piperidin-4-yloxane-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH/c14-11(9-3-7-15-8-4-9)13-10-1-5-12-6-2-10;/h9-10,12H,1-8H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFYSOXSUOHEEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Piperidinyl)tetrahydro-2H-pyran-4-carboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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